molecular formula C11H16O2 B7877662 2-(2-Methoxy-5-methylphenyl)-2-propanol

2-(2-Methoxy-5-methylphenyl)-2-propanol

Cat. No.: B7877662
M. Wt: 180.24 g/mol
InChI Key: MIEUCYWYBMEPQV-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-2-propanol is an organic compound with the molecular formula C₁₂H₁₈O₂ It is a derivative of phenol and is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring, along with a propanol group

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: This method involves the alkylation of 2-methoxy-5-methylphenol with propylene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reduction of Ketones: Another approach is the reduction of 2-(2-methoxy-5-methylphenyl)-2-propanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: Lewis acids like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)

Major Products Formed:

  • Oxidation: 2-(2-methoxy-5-methylphenyl)-2-propanone, 2-(2-methoxy-5-methylphenyl)-2-propanoic acid

  • Reduction: this compound, 2-(2-methoxy-5-methylphenyl)-2-propane

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-propanol has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-methoxy-5-methylphenyl)-2-propanol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved can vary, but the compound generally acts through its functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylphenol

  • 2-(2-methoxy-5-methylphenyl)-2-propanone

  • 2-(2-methoxy-5-methylphenyl)-2-propanoic acid

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-5-6-10(13-4)9(7-8)11(2,3)12/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEUCYWYBMEPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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